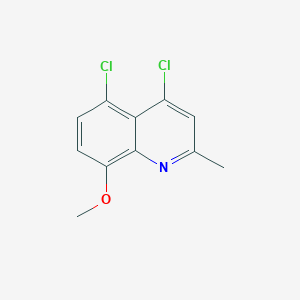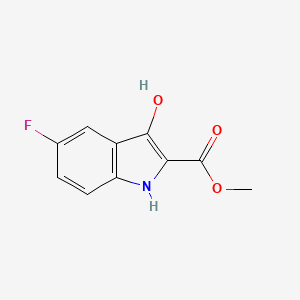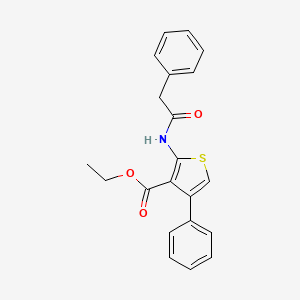
4,5-Dichloro-8-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-8-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-8-methoxy-2-methylquinoline typically involves the chlorination and methoxylation of 2-methylquinoline. The process begins with the chlorination of 2-methylquinoline at the 4 and 5 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichloro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino or thiol-substituted quinolines.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-8-methoxy-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 4,5-Dichloro-8-methoxy-2-methylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes. The compound’s effects are likely mediated through pathways involving oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-8-methoxy-2-methylquinoline
- 5-Chloro-8-methoxy-2-methylquinoline
- 4,5-Dichloro-2-methylquinoline
Comparison: 4,5-Dichloro-8-methoxy-2-methylquinoline is unique due to the presence of both chlorine and methoxy groups at specific positions on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the dual chlorination enhances its reactivity in substitution reactions, while the methoxy group contributes to its potential biological activity .
Eigenschaften
CAS-Nummer |
927995-51-5 |
|---|---|
Molekularformel |
C11H9Cl2NO |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
4,5-dichloro-8-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-7(12)3-4-9(15-2)11(10)14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
YNLAGOZGZHGMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)
![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)



![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)
